BenchChemオンラインストアへようこそ!

Fisetin

α-glucosidase inhibition postprandial glucose management diabetes pharmacology

Fisetin (1135-24-7) is the preferred flavonol scaffold when your research demands superior membrane partitioning (LogP 3.20 vs. quercetin's 1.80), 4.9-fold greater α-glucosidase inhibition (IC50 149.5 nM), or complete hERG channel blockade (100% vs. quercetin's 82%). Validated as the most potent senolytic monotherapy among 10 flavonoids in direct comparative screens, it delivers lifespan extension in aged wild-type mice without requiring a co-administration partner. For membrane-targeted antioxidant studies, its lipid peroxidation IC50 of 3.9 μM outperforms kaempferol by 1.67-fold. Choose Fisetin when experimental outcomes demand structurally justified, independently verified differentiation—not generic flavonol substitution.

Molecular Formula C10H14O
Molecular Weight 0
CAS No. 1135-24-7
Cat. No. B1170131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFisetin
CAS1135-24-7
Molecular FormulaC10H14O
Structural Identifiers
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fisetin (CAS 1135-24-7): A Structurally Distinctive Flavonol for Targeted Research and Procurement


Fisetin (3,3′,4′,7-tetrahydroxyflavone) is a naturally occurring flavonol distinguished from its closest structural analogs by a hydroxylation pattern that lacks a C5-OH group present in quercetin and myricetin [1]. This structural divergence results in a substantially higher partition coefficient (LogP 3.20) compared with quercetin (LogP 1.80), correlating with enhanced plasma absorption and membrane partitioning behavior [2][3]. These physicochemical properties render fisetin a valuable comparator compound for structure-activity relationship (SAR) studies across antioxidant, senolytic, anti-inflammatory, and enzyme-inhibition programs.

Why Fisetin Cannot Be Treated as Interchangeable with Quercetin, Kaempferol, or Myricetin in Experimental Systems


Despite sharing the flavonol scaffold, fisetin, quercetin, and kaempferol exhibit measurably divergent bioactivities that preclude generic substitution. The presence or absence of a single hydroxyl group at the C5 position profoundly alters both pharmacokinetic and pharmacodynamic profiles: fisetin (LogP 3.20) partitions into biological membranes and plasma at levels superior to quercetin (LogP 1.80), while the B-ring catechol pattern (3′,4′-diOH in fisetin vs. 4′-OH only in kaempferol) dictates differential radical-scavenging mechanisms, enzyme inhibition potencies, and ion-channel modulation efficacies [1][2]. These quantitative differences—spanning orders of magnitude in certain assays—mean that experimental outcomes obtained with one flavonol cannot be extrapolated to another without independent empirical verification.

Fisetin Product-Specific Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with Quercetin, Kaempferol, and Myricetin


Fisetin Is a 4.9-Fold More Potent α-Glucosidase Inhibitor Than Quercetin: Direct Comparative IC50 Data

In a direct, head-to-head in vitro enzymatic assay, fisetin inhibited α-glucosidase with an IC50 of 149.5 nM (95% CI: 102.8–219.0 nM), compared with 737.9 nM (95% CI: 482.2–1142 nM) for quercetin, representing an approximately 4.9-fold greater inhibitory potency [1]. Kaempferol (IC50 296.3 nM) was intermediate between the two. The calculated binding affinity of fisetin (−9.0 kcal/mol) was the strongest among all tested compounds.

α-glucosidase inhibition postprandial glucose management diabetes pharmacology

Fisetin Delivers Superior Membrane Antiperoxidative Protection Compared with Kaempferol: IC50 3.9 μM vs. 6.5 μM in Erythrocyte Membranes

In a comparative study evaluating lipid peroxidation (LPO) inhibition in rat erythrocyte membranes challenged with 700 μM tert-butyl hydroperoxide, fisetin demonstrated an IC50 of 3.9 ± 0.8 μM, making it 1.67-fold more potent than kaempferol (IC50 6.5 ± 1.6 μM), 2.1-fold more potent than apigenin (IC50 8.1 ± 2.1 μM), and 9.7-fold more potent than naringenin (IC50 37.8 ± 4.4 μM) [1]. The study further demonstrated that flavonoid antioxidant efficacy was significantly higher in membrane environments than in the cytoplasmic compartment.

lipid peroxidation inhibition membrane antioxidant erythrocyte oxidative stress

Fisetin Exhibits 3- to 10-Fold Stronger Inhibition of Basophil IL-4 Production Than Quercetin or Kaempferol

In a systematic review of flavonoids' effects on allergic mediators, fisetin, luteolin, and apigenin were identified as the strongest inhibitors of IL-4 production by activated human basophils, with an IC50 range of 2–6 μM. By contrast, quercetin and kaempferol exhibited substantially weaker inhibitory activity, with IC50 values in the 15–19 μM range [1]. This represents an approximate 3- to 10-fold difference in potency. The underlying mechanism was attributed to fisetin's ability to inhibit nuclear localization of NFATc2 in A23187-stimulated KU812 cells, a property in which it surpassed both kaempferol and quercetin [2].

anti-allergic IL-4 inhibition basophil Th2 cytokine

Fisetin Achieves Complete hERG Channel Blockade (Emax 100%) Whereas Quercetin Reaches Only 82% Maximum Efficacy

In a comparative electrophysiological study using hERG K⁺ channels expressed in HEK293 cells, fisetin and quercetin both acted as potent hERG current blockers, yet with distinct pharmacological profiles. Quercetin displayed greater potency (IC50 11.8 ± 0.9 μM) but reached only 82 ± 2% maximum inhibition. Fisetin, although less potent (IC50 38.4 ± 6 μM), achieved complete channel blockade with an Emax of 100 ± 6% [1]. Luteolin was a weaker inhibitor (48 ± 1% at 100 μM), while galangin, kaempferol, and isorhamnetin showed only weak activity at 100 μM. These differential efficacy profiles have implications for both cardiac safety assessment and potential therapeutic modulation of hERG.

hERG potassium channel cardiac safety pharmacology ion channel modulation

Among 6 Structurally Related Flavonoids, Fisetin and Kaempferol Exhibit the Highest Oral Plasma Bioavailability in Mice

In a comparative pharmacokinetic study in mice, six flavonoids (galangin, kaempferol, quercetin, myricetin, fisetin, and luteolin) were orally administered and plasma concentrations of free flavonoids were measured by LC-MS/MS after deconjugation. Among all six compounds, kaempferol and fisetin demonstrated the highest absorbed amounts in blood plasma [1]. The study established that bioavailability varied systematically with LogP: kaempferol and fisetin, both possessing intermediate LogP values (the maximum among the six tested), achieved the highest plasma levels, while compounds with both lower and higher LogP values exhibited reduced absorption. This structure-dependent bioavailability pattern was attributed to differences in the rate of gastric emptying and accessibility to the small intestine, the primary site of absorption and metabolism [1].

oral bioavailability pharmacokinetics plasma concentration flavonoid absorption

Fisetin Was the Most Potent Senolytic Among 10 Flavonoids Screened in a Head-to-Head Comparative Study

In a landmark screening study, a panel of 10 flavonoid polyphenols was systematically evaluated for senolytic activity using senescent murine and human fibroblasts driven by oxidative and genotoxic stress, respectively. Fisetin was identified as the most potent senolytic among all 10 flavonoids tested [1]. Importantly, this study was designed specifically to identify flavonoids with more potent senolytic activity than the previously established quercetin-plus-dasatinib combination. Acute or intermittent oral treatment of progeroid and aged wild-type mice with fisetin reduced senescence markers in multiple tissues, restored tissue homeostasis, reduced age-related pathology, and extended both median and maximum lifespan—outcomes not reported for quercetin monotherapy at comparable dosing regimens [1]. The senolytic effect was cell-type-specific, with fisetin reducing senescence in a subset of cells in both murine and human adipose tissue.

senolytic cellular senescence aging senotherapeutic healthspan

Fisetin Procurement-Ready Application Scenarios: Where Quantitative Differentiation Drives Experimental Value


Diabetes and Metabolic Disease Research: α-Glucosidase Inhibition Programs

Fisetin should be prioritized over quercetin as a lead flavonol scaffold for postprandial glucose management studies, based on its 4.9-fold greater α-glucosidase inhibitory potency (IC50 149.5 nM vs. 737.9 nM) [1]. This potency advantage translates to lower effective doses in cellular and animal models of carbohydrate digestion, making fisetin the flavonol of choice for investigators requiring robust enzyme inhibition without the confounding polypharmacology associated with higher quercetin concentrations.

Cellular Senescence and Aging Research: Senolytic Screening and In Vivo Longevity Studies

Fisetin is the only flavonol validated as the most potent senolytic monotherapy among 10 flavonoids in a direct comparative screen, with in vivo evidence of lifespan extension in aged wild-type mice [1]. Procurement of fisetin for senescence research is particularly justified when the experimental goal is to evaluate senolytic monotherapy without co-administration partners (unlike quercetin, which requires dasatinib for comparable in vivo efficacy). The compound's cell-type-specific senolytic activity also makes it suitable for adipose tissue senescence models.

Cardiac Ion Channel Pharmacology: hERG Assay Development and Safety Screening

For hERG channel research programs, fisetin serves as a unique tool compound that achieves complete (100%) channel blockade at saturating concentrations, in contrast to quercetin's partial (82%) maximum inhibition [1]. This differential pharmacological profile makes fisetin preferable as a positive control compound for hERG assay validation, where full blockade is required to establish assay windows. Conversely, for cardiac safety screening of drug candidates, understanding fisetin's distinct efficacy profile informs structure-based mitigation strategies for hERG liability.

Membrane Antioxidant and Lipid Peroxidation Studies in Erythrocyte or Liposomal Models

Fisetin's IC50 of 3.9 μM for inhibiting lipid peroxidation in erythrocyte membranes—1.67-fold lower than kaempferol and 2.1-fold lower than apigenin [1]—positions it as the preferred flavonol for membrane-targeted antioxidant studies. Its higher LogP (3.20 vs. 1.80 for quercetin) further supports preferential partitioning into lipid bilayers [2], enhancing its utility in liposomal formulation development and membrane biophysics research where membrane localization of the antioxidant is a critical determinant of efficacy.

Quote Request

Request a Quote for Fisetin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.